2-Butyl-4,5-dichloro-1H-imidazole
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Overview
Description
2-Butyl-4,5-dichloro-1H-imidazole is a heterocyclic compound with the molecular formula C7H10Cl2N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4,5-dichloro-1H-imidazole typically involves the chlorination of 2-substituted imidazoles. One common method is the reaction of 2-butylimidazole with chlorinating agents such as phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), or N-chlorosuccinimide (NCS). The yields of this reaction can vary from 18% to 93%, depending on the specific conditions and reagents used .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-4,5-dichloro-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-Butyl-4,5-dichloro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butyl-4,5-dichloro-1H-imidazole and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound can disrupt the cell membrane or interfere with essential enzymes, leading to cell death. In medicinal applications, it may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
2-Butyl-5-chloroimidazole-4-methanol: An impurity of Losartan, used in the synthesis of 2-Butyl-4,5-dichloro-1H-imidazole.
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde: Another derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of two chlorine atoms at positions 4 and 5, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-butyl-4,5-dichloro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N2/c1-2-3-4-5-10-6(8)7(9)11-5/h2-4H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHDWLPMLFACDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566064 |
Source
|
Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145061-99-0 |
Source
|
Record name | 2-Butyl-4,5-dichloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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